![molecular formula C16H14FN3 B2670128 [3-(4-Fluorophenyl)-1-phenylpyrazol-4-yl]methanamine CAS No. 873312-95-9](/img/structure/B2670128.png)
[3-(4-Fluorophenyl)-1-phenylpyrazol-4-yl]methanamine
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Overview
Description
“[3-(4-Fluorophenyl)-1-phenylpyrazol-4-yl]methanamine” is a chemical compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a fluorinated pyrazole, which means it contains a pyrazole ring (a five-membered aromatic ring with two nitrogen atoms) and a fluorine atom . Fluorinated compounds are popular in medicinal chemistry as drug agents because the C-F bond has greater stability than the C-H bond .
Synthesis Analysis
The synthesis of this compound can be achieved via a two-step reaction . Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation . Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Chemical Reactions Analysis
Pyrazole can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives .Scientific Research Applications
Novel Psychoactive Substances and Toxicology
Research into novel psychoactive substances (NPS), including compounds structurally related to phenmetrazine, highlights the ongoing need to understand the toxicological profiles and mechanisms of action of emerging recreational drugs. Studies have developed sensitive methods for detecting these substances in biological samples, contributing to forensic toxicology and public health efforts to monitor and manage the risks associated with NPS use (Ellefsen et al., 2017).
Cancer Research and Kinase Inhibition
In the field of medicinal chemistry, compounds structurally related to the one have been explored for their potential as kinase inhibitors, with applications in cancer research. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. This research contributes to the development of new therapeutic agents for treating various cancers, emphasizing the importance of structural modifications for enhancing solubility and kinase selectivity (Schroeder et al., 2009).
Antidepressant Drug Development
Another area of interest is the development of novel antidepressants. Derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as "biased agonists" of serotonin 5-HT1A receptors, showing promise as potential antidepressant drug candidates. These compounds have demonstrated high receptor affinity, selectivity, and robust antidepressant-like activity in preclinical models, highlighting the therapeutic potential of targeting specific serotonin receptor subtypes (Sniecikowska et al., 2019).
Mechanism of Action
properties
IUPAC Name |
[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3/c17-14-8-6-12(7-9-14)16-13(10-18)11-20(19-16)15-4-2-1-3-5-15/h1-9,11H,10,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRMXVKVPRKPGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Fluorophenyl)-1-phenylpyrazol-4-yl]methanamine |
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